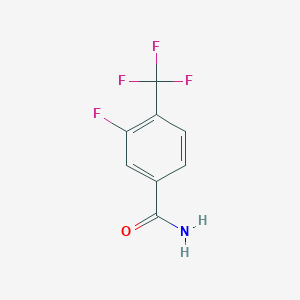

3-Fluoro-4-(trifluoromethyl)benzamide

Beschreibung

Significance and Research Context of Fluorinated Benzamides

Fluorinated compounds are routinely synthesized in pharmaceutical research, and a significant number of marketed drugs contain fluorine. The introduction of fluorine into a molecule can profoundly alter its physicochemical and biological properties. This is due to fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond.

In the context of benzamides, a common structural motif in many biologically active compounds, the addition of fluorine or fluorine-containing groups like the trifluoromethyl (-CF3) group can lead to several advantageous effects. These include:

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites on the molecule that are susceptible to metabolic degradation, thereby increasing the compound's half-life in the body.

Improved Binding Affinity: The trifluoromethyl group, in particular, is known to improve the lipophilicity and bioavailability of drug candidates. It can also increase the binding affinity of a molecule to its target protein.

Modulation of Physicochemical Properties: Fluorination can influence a molecule's acidity, basicity, and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The strategic incorporation of fluorine into benzamide (B126) structures is, therefore, a widely used strategy in drug discovery to fine-tune the properties of lead compounds and develop more effective therapeutic agents. A review of FDA-approved drugs over the last two decades reveals a significant number of compounds containing the trifluoromethyl group, highlighting its importance in modern medicinal chemistry.

Role as a Chemical Research Intermediate

A chemical intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. In the realm of complex organic synthesis, intermediates are crucial building blocks for constructing more elaborate molecular architectures. 3-Fluoro-4-(trifluoromethyl)benzamide and its close chemical relatives serve as important intermediates in the synthesis of a variety of bioactive molecules.

For instance, the structurally related compound, 3-fluoro-4-(trifluoromethyl)benzoic acid, is explicitly identified as a crucial building block in the synthesis of potassium channel openers, which are investigated for the treatment of conditions like epilepsy. ossila.com The conversion between a benzoic acid and a benzamide is a standard and well-established transformation in organic chemistry, underscoring the utility of this compound in similar synthetic pathways.

Furthermore, patents related to chemical synthesis often describe methods for preparing compounds like 3-fluoro-4-trifluoromethylbenzonitrile, noting their significance as key intermediates for medicinally active compounds. google.com This nitrile-containing compound is structurally very similar to this compound, differing only in the functional group attached to the benzene (B151609) ring. This close relationship in chemical structure and synthetic utility firmly places this compound within a class of valuable precursors for the development of new pharmaceuticals.

The presence of multiple reactive sites on the this compound molecule—the amide group and the aromatic ring activated by the fluorine and trifluoromethyl substituents—provides chemists with a versatile platform for further chemical modifications, allowing for the construction of a diverse range of complex molecules.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDDDQBFEWZCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372127 | |

| Record name | 3-fluoro-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247170-27-0 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247170-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluoro-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 247170-27-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatives, Analogues, and Structural Modifications

Structure-Activity Relationship (SAR) Studies of Fluoro-Trifluoromethyl-Substituted Benzamides

Structure-Activity Relationship (SAR) analysis is fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For benzamide (B126) derivatives, the presence and position of fluoro and trifluoromethyl (-CF3) groups are critical determinants of their pharmacological profiles. nih.gov

The trifluoromethyl group significantly impacts biological activity and pharmacokinetics. nanobioletters.com Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable substituent in drug design. researchgate.netresearchgate.net In SAR studies, the -CF3 group is often used to enhance a compound's binding affinity to biological targets and improve its ability to cross cell membranes. researchgate.net Research on related structures, such as salicylanilides (which share a benzamide-like core), has shown that the strategic placement of fluoro and trifluoromethyl substituents on the aniline (B41778) ring is crucial for antimicrobial potency.

SAR studies on various benzamide derivatives have identified key structural features necessary for activity. For instance, in a series of N-substituted benzamides designed as antitumor agents, the specific nature and substitution pattern on the benzamide ring were critical for inhibitory activity against histone deacetylases (HDACs). Similarly, for benzamide derivatives acting as leukotriene antagonists, the conformation of the benzamide moiety was found to be a key requirement for potent activity. These studies underscore the principle that even minor changes to the substitution pattern of the benzamide core can lead to significant differences in biological effect.

Medicinal Chemistry and Lead Optimization of Benzamide Derivatives

The development of novel analogues from a fluoro-trifluoromethyl-substituted benzamide core involves systematically altering different parts of the molecule. This can include modifying the amide linkage, substituting the phenyl ring, or adding various functional groups to probe interactions with a biological target. The goal is to identify modifications that increase potency and selectivity. nih.gov

For example, in the optimization of a series of benzamides as tubulin inhibitors, systematic SAR studies led to the identification of an orally active inhibitor with a favorable pharmacokinetic profile and robust in vivo antitumor efficacy. The process often involves creating a library of related compounds where each part of the molecule is varied to determine the optimal substituent for that position. This approach, sometimes called single point modification, allows chemists to efficiently map the SAR and combine the most favorable modifications into a highly optimized lead candidate.

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. This approach has been applied to benzamides to create hybrid molecules with novel or enhanced biological activities.

Thiadiazole Conjugates: The 1,3,4-thiadiazole (B1197879) ring is a common feature in many biologically active compounds. Hybrid molecules incorporating both benzamide and thiadiazole motifs have been synthesized and evaluated for various therapeutic properties, including anticancer and antimicrobial effects. nih.govresearchgate.net For instance, a series of new benzimidazole-thiadiazole hybrids were designed by combining the thiadiazole core of the antibacterial agent cefazolin (B47455) with a benzimidazole (B57391) ring system. These compounds were synthesized in multiple steps and characterized for their antimicrobial activity. The thiadiazole core in such hybrids often plays a crucial role in interacting with biological targets.

In one study, thiadiazole amide derivatives containing anthranilic acid were synthesized through N-amidation and S-alkylation of a thiadiazole core. Several of these compounds demonstrated notable cytotoxic properties against cancer cell lines. nih.gov

Pyrimidine (B1678525) Conjugates: Pyrimidine is another key heterocyclic scaffold found in numerous medicinal agents. Benzamide-pyrimidine hybrids have been developed for a range of applications, including as antiviral agents. nih.govnanobioletters.com The synthesis of these conjugates often involves linking the two moieties through a flexible or rigid linker, such as an oxygen atom or an aminohexanoyl fragment. nih.gov

One synthetic route involves the reaction of a hydroxy-substituted benzoic acid with trichloropyrimidine, followed by reaction with an aniline or aminopyridine to form the final O-linked pyrimidine-aryl benzamide. nih.gov In another approach, novel benzamide-based pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were synthesized and showed significant antiviral activity against the H5N1 influenza virus. nanobioletters.com The data below highlights the characterization of some of these synthesized compounds.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Appearance | Key 1H NMR Signals (DMSO-d6, δ ppm) |

|---|---|---|---|---|

| N-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)benzamide 12a | C16H13N5O | 291.3 | White powder | 2.65 (s, 3H, CH3), 2.81 (s, 3H, CH3), 7.34 (s, 1H, CH-pyrimidin), 12.21 (s, 1H, NH) |

| N-(5-Amino-3,6-dicyano-7-phenylpyrazolo[1,5-a]pyrimidin-2-yl)benzamide 10a | C21H13N7O | 379.4 | Yellow powder | 7.38–8.37 (m, 10H, aromatic), 8.71 (s, 2H, NH2), 12.22 (br s, 1H, NH) |

Urea (B33335) Derivatives: The urea functionality is a privileged scaffold in medicinal chemistry, valued for its ability to form stable hydrogen bonds with protein targets. Incorporating a urea moiety into benzamide derivatives can enhance binding affinity and modulate physicochemical properties. The synthesis of unsymmetrical urea derivatives can be achieved by coupling amines with amides, a strategy that is valuable for the late-stage functionalization of complex molecules. The incorporation of trifluoromethyl-substituted amides in these reactions has shown potential in medicinal chemistry. Urea-based compounds are found in a wide range of therapeutics, including anticancer and antiviral agents.

Guanidine (B92328) Derivatives: The guanidine group is present in a large number of natural and synthetic compounds with a broad spectrum of biological activities. Like urea, the guanidine moiety can form strong hydrogen bonds, making it a valuable functional group for drug-target interactions. Guanidine derivatives have been investigated for numerous therapeutic applications, including as antiviral and anticancer agents. The synthesis of complex guanidine derivatives often involves multi-step reactions, for example, by reacting a thiourea (B124793) precursor with an amine in the presence of a coupling agent. Simple structural modifications of guanidine-containing lead compounds can lead to significant changes in pharmacological profiles, sometimes resulting in activity at entirely new targets.

Detailed research findings on the synthesis and specific biological activities of hybrid molecules combining a triphenylethanamine scaffold with a 3-fluoro-4-(trifluoromethyl)benzamide core are not extensively documented in publicly available literature. While both benzamides and tryptamine (B22526) (a related biogenic amine) are individually significant biological compounds, and tryptamine-based benzamide derivatives have been synthesized for antimicrobial activities, specific data on the triphenylethanamine conjugate is sparse.

Azoles are a broad class of five-membered heterocyclic compounds containing at least one nitrogen atom. The incorporation of azole rings into a benzamide structure can yield derivatives with diverse pharmacological activities.

Benzimidazole Systems: As noted previously, hybrid structures containing benzimidazole and thiadiazole units have been designed as antimicrobial and anticancer agents. researchgate.net The benzimidazole scaffold itself is considered a privileged structure in medicinal chemistry due to its presence in numerous FDA-approved drugs. researchgate.net

Oxadiazole Systems: A series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) ring were designed and synthesized as potential pesticides. nih.gov These compounds were created using bioisosterism, where the trifluoromethyl group of a known active compound was replaced with a pyridine (B92270) ring. nih.gov The resulting compounds showed promising fungicidal and larvicidal activities. nih.gov For example, compound 7h from this series, 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(2-fluorophenyl)benzamide, exhibited potent inhibitory activity (90.5%) against the fungus Botrytis cinereal. nih.gov

Triazole Systems: The 1,2,3-triazole moiety has been used as a stable linker to replace more reactive or unstable bridges in known pharmacophores. In one study, the photoisomerizable bridge of a known tau protein imaging agent was replaced with a 1,2,3-triazole to create new benzothiazole-based derivatives with improved properties.

The table below summarizes the fungicidal activity of selected azolyl-benzamide derivatives.

| Compound | Target Fungus | Inhibitory Activity (%) at 50 mg/L | Fluxapyroxad (Reference) Inhibitory Activity (%) |

|---|---|---|---|

| 7d | Botrytis cinereal | 66.7 | 63.6 |

| 7e | Botrytis cinereal | 63.1 | 63.6 |

| 7h | Botrytis cinereal | 90.5 | 63.6 |

| 7h | Sclerotinia sclerotiorum | 80.8 | Not Reported |

| 7h | Thanatephorus cucumeris | 84.8 | Not Reported |

Benzodiazepine-Benzamide Conjugates

The conjugation of a benzamide moiety to a benzodiazepine (B76468) scaffold represents a significant area of research in medicinal chemistry, aiming to develop compounds with enhanced biological activities. While direct synthesis of benzodiazepine-benzamide conjugates from this compound is not extensively documented in publicly available research, the general synthetic strategies for similar conjugates often involve the coupling of a benzodiazepine derivative with a carboxylic acid or its activated form.

For instance, the synthesis of fluoroquinolone-pyrrolo[2,1-c] nih.govnih.govbenzodiazepine conjugates has been reported, demonstrating the feasibility of linking complex moieties to the benzodiazepine core. nih.gov These studies suggest that 3-fluoro-4-(trifluoromethyl)benzoic acid, the precursor to the benzamide, could potentially be coupled with an amino-functionalized benzodiazepine to yield the desired conjugate. The biological evaluation of such conjugates is of interest due to the diverse pharmacological profiles of both benzodiazepines and benzamides, which include anxiolytic, anticonvulsant, and antimicrobial properties. jocpr.comnih.gov

Benzenecarbothioamide Analogues

The conversion of a benzamide to a benzenecarbothioamide, by replacing the carbonyl oxygen with a sulfur atom, can significantly alter the compound's chemical and biological properties. This modification can be achieved through various thionation reagents, with Lawesson's reagent being a common choice.

Although specific studies on 3-fluoro-4-(trifluoromethyl)benzenecarbothioamide (B17353) are limited, research on analogous fluorinated benzenecarbothioamides provides insights into their potential. The introduction of fluorine and trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability and binding affinity. The resulting benzenecarbothioamide would be a subject of interest for screening against various biological targets, including enzymes and receptors where the thioamide group might offer unique interactions.

Benzamide Derivatives with Extended Linkers and Heterocyclic Moieties

Incorporating extended linkers and heterocyclic moieties into the benzamide structure is a common strategy to explore new chemical space and modulate pharmacological activity. These modifications can influence the molecule's solubility, bioavailability, and target-binding affinity.

N-Substituted Benzamide Analogues

The synthesis and evaluation of N-substituted benzamide analogues represent a broad and fruitful area of medicinal chemistry. The nitrogen atom of the amide group provides a convenient point for chemical modification, allowing for the introduction of a wide variety of substituents.

Studies on N-substituted benzamides have explored their potential as antitumor agents, among other therapeutic applications. nih.govresearchgate.net The general synthetic approach involves the reaction of the parent benzoyl chloride (in this case, 3-fluoro-4-(trifluoromethyl)benzoyl chloride) with a primary or secondary amine. The nature of the N-substituent can be systematically varied to establish structure-activity relationships (SAR). For example, the introduction of different alkyl, aryl, or heterocyclic groups can significantly impact the compound's potency and selectivity. The 3-fluoro and 4-trifluoromethyl substituents on the phenyl ring are expected to influence the electronic properties and conformational preferences of these analogues, which in turn can affect their biological activity.

Mechanistic Investigations of Chemical and Material Behavior

Reaction Mechanism Elucidation

The chemical behavior of 3-Fluoro-4-(trifluoromethyl)benzamide is largely dictated by the powerful electron-withdrawing nature of the trifluoromethyl group and the electronegativity of the fluorine atom. These features significantly influence the electron density distribution across the molecule, impacting its reactivity.

Analysis of Electron-Withdrawing Effects of Trifluoromethyl Groups on Chemical Reactivity

The trifluoromethyl (-CF3) group is recognized as one of the most potent electron-withdrawing groups in organic chemistry. nih.gov Its effect on the reactivity of this compound is substantial. The primary mechanism through which the -CF3 group exerts its influence is the inductive effect (-I effect), where the high electronegativity of the fluorine atoms strongly pulls electron density away from the attached benzene (B151609) ring. nih.gov This inductive withdrawal is compounded by the presence of the 3-fluoro substituent.

This pronounced electron deficiency deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions. The electron density is withdrawn from the π-system, rendering the ring less nucleophilic. mdpi.com Consequently, reactions that involve an electrophilic attack on the benzene ring would proceed slower than on an unsubstituted benzamide (B126).

Furthermore, the electron-withdrawing properties of the -CF3 and -F groups enhance the electrophilic character of the carbonyl carbon in the amide group. This makes the carbonyl group more susceptible to nucleophilic attack. The acidity of the amide N-H protons is also expected to be increased, making them more readily available for deprotonation or for forming strong hydrogen bonds. This modulation of electronic properties is a key factor in the molecule's interaction with other chemical species and biological targets. mdpi.comresearchgate.net

Research Findings on Electron-Withdrawing Effects

| Feature | Effect of Trifluoromethyl Group | Consequence for Reactivity |

| Aromatic Ring | Strong inductive electron withdrawal (-I effect) | Deactivation towards electrophilic aromatic substitution |

| Carbonyl Group | Enhanced electrophilicity of carbonyl carbon | Increased susceptibility to nucleophilic attack |

| Amide N-H | Increased acidity of N-H protons | Enhanced hydrogen bonding capability; easier deprotonation |

Mechanistic Studies of Catalytic Reactions (e.g., Asymmetric Nitro-Michael Additions)

While the structural features of this compound, such as the amide N-H group capable of acting as a hydrogen-bond donor, are characteristic of moieties used in organocatalysis, specific studies detailing its application in catalytic reactions like asymmetric nitro-Michael additions are not prominently available in the reviewed literature.

However, the principles of such reactions provide a framework for its potential role. In many organocatalyzed nitro-Michael additions, a bifunctional catalyst activates both the nucleophile and the electrophile. mdpi.com A catalyst containing an amide group, for instance, could use the N-H moiety to form a hydrogen bond with the nitro group of the nitroalkene, thereby activating it for nucleophilic attack. The increased acidity of the N-H proton in this compound, due to its electron-withdrawing groups, could theoretically enhance this interaction.

Thiourea (B124793) and squaramide derivatives are common catalysts for these transformations, often working as dual hydrogen-bond donors. mdpi.com While benzamides are less common, the fundamental ability to act as a hydrogen-bond donor is present. The efficacy of such a catalyst would depend on its ability to organize the transition state and induce stereoselectivity, which remains a subject for empirical investigation for this specific compound.

Solid-State Chemistry and Materials Science

The arrangement of molecules in the solid state dictates the material properties of a compound. For benzamide derivatives, intermolecular forces, particularly hydrogen bonding, play a crucial role in defining the crystal lattice and its subsequent mechanical behavior.

Mechanism of Plastic Deformation in Molecular Crystals of Benzamide Derivatives

Direct experimental studies on the plastic deformation of this compound crystals were not found. However, research on structurally related fluorinated benzamide polymorphs provides significant insight into the governing mechanisms. The mechanical properties of molecular crystals, such as hardness and elastic modulus, are intrinsically linked to the underlying crystal packing and the network of intermolecular interactions. researchgate.net

Plastic deformation in these crystals occurs through slip along specific crystallographic planes. The ease of slip is determined by the strength and orientation of intermolecular bonds that must be disrupted. In benzamide derivatives, strong N-H···O hydrogen bonds and π-π stacking interactions are the primary forces stabilizing the crystal packing. researchgate.net

Studies on polymorphs of N-(3-ethynylphenyl)-3-fluorobenzamide have shown that anisotropy in mechanical properties directly correlates with the orientation of these interaction networks. researchgate.net For example, when a crystal face is stabilized by dense, cross-linked hydrogen bonds, it exhibits higher hardness and resistance to deformation. Conversely, faces where molecules are linked by weaker interactions or where strong interactions are aligned in a way that facilitates layer-like sliding (slip planes) will be softer. Fluorine substitution can also influence crystal packing by suppressing disorder, which may lead to more defined and potentially stronger crystal lattices. acs.orgnih.gov

Representative Mechanical Properties of a Related Benzamide Polymorph

| Property | Form I | Form II | Form III |

| Hardness (H) | ~0.45 GPa | ~0.35 GPa | ~0.45 GPa |

| Elastic Modulus (E) | ~10 GPa | ~8 GPa | ~10 GPa |

| Data derived from studies on N-(3-ethynylphenyl)-3-fluorobenzamide polymorphs and presented for illustrative purposes. researchgate.net |

Intermolecular Interaction Analysis in Crystalline Architectures

The supramolecular structure of this compound in the solid state is determined by a hierarchy of intermolecular interactions, with hydrogen bonding being the most significant.

N-H···O Hydrogen Bonding Networks

In the crystal structures of closely related benzamides, such as 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, the amide N-H group acts as a hydrogen-bond donor and the carbonyl oxygen (C=O) acts as an acceptor. nih.govresearchgate.net This interaction is a robust and directional force that typically links molecules into chains or tapes. nih.gov

In the crystal of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, N—H···O hydrogen bonds connect the molecules into C(4) chains. nih.govnih.gov These primary chains can then be further organized into layers or more complex three-dimensional networks through weaker interactions like C-H···O bonds or π-π stacking. nih.gov Given the identical amide functionality in this compound, a similar primary hydrogen-bonding motif is expected to be a defining feature of its crystal structure, forming the fundamental backbone of its supramolecular assembly. The precise geometry of these bonds dictates the packing efficiency and resulting solid-state properties.

Typical Geometric Parameters for N-H···O Hydrogen Bonds in Related Benzamides

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1···O2 | 0.86 | 2.11 | 2.919 | 157 |

| N2-H2···O1 | 0.86 | 2.15 | 2.962 | 158 |

| Data from the crystal structure of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, which contains two independent molecules (A and B) in the asymmetric unit. nih.govresearchgate.net |

Carbon-Hydrogen···Fluorine (C-H···F) Interactions

Research on trifluoromethylated benzanilides has highlighted the role of a network of intermolecular C(sp²)–H···F–C(sp³) hydrogen bonds in stabilizing the crystal structure. It has been observed that the acidity of the hydrogen atoms involved plays a role in the characteristics of these weak C–H···F–C hydrogen bonds within the crystal. In compounds containing a trifluoromethyl group, this group can be associated with rotational disorder, and the crystal structure is often stabilized by these C-H···F interactions, among others. The analysis of different polymorphic forms of related compounds, such as 3-chloro-N-(2-fluorophenyl)benzamide, also reveals the vital role of weak C-H···F interactions in the formation of different crystalline modifications.

While specific crystallographic data for this compound is not available, the principles observed in analogous structures suggest that both the aromatic C-H bonds and the trifluoromethyl group's fluorine atoms would be prime candidates for engaging in such interactions, thereby influencing the supramolecular architecture.

Halogen-Halogen Contacts

Halogen-halogen contacts are another set of important non-covalent interactions that can direct the assembly of molecules in the solid state. These interactions occur between halogen atoms in adjacent molecules. The nature of these contacts can be either attractive or repulsive, depending on the geometry and the electrostatic potential on the surface of the halogen atoms.

In the crystal structures of related bromo- and iodo-substituted N-[2-(trifluoromethyl)phenyl]benzamides, short halogen-halogen contacts, specifically Br···Br and I···I interactions, have been observed to link molecular chains into ribbons. For instance, a Br···Br contact of 3.6141 (4) Å and an I···I contact of 3.7797 (5) Å have been reported. These distances are shorter than the sum of the van der Waals radii, indicating a significant attractive interaction.

Although fluorine is a halogen, its high electronegativity and low polarizability make its participation in attractive halogen bonds less common, particularly as a halogen bond donor. However, F···F contacts are observed in the solid state of some fluorinated compounds. The analysis of polymorphic forms of 3-chloro-N-(2-fluorophenyl)benzamide has shown that weak Cl···Cl interactions play a crucial role. For this compound, the potential for F···F contacts between the fluorine atom on the benzene ring and the trifluoromethyl groups of neighboring molecules would be a key feature to investigate in its crystal structure to understand its packing arrangement.

Pi-Pi Stacking Interactions

Pi-pi (π-π) stacking interactions are non-covalent attractive forces between aromatic rings. These interactions are fundamental in various chemical and biological systems, including the stabilization of DNA and protein structures. In the context of crystal engineering, π-π stacking is a powerful tool for controlling the self-assembly of aromatic molecules.

In the crystal structure of a related compound, 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, weak offset π-π interactions are present within layers of the crystal lattice, with intercentroid distances of 3.868 (1) Å and 3.855 (1) Å. Similarly, in N-[4-(trifluoromethyl)phenyl]benzamide, contacts between trifluoromethylphenyl rings and phenyl rings are observed. The geometry of these interactions is typically parallel-displaced or T-shaped, rather than a direct face-to-face stacking, to minimize electrostatic repulsion.

For this compound, the presence of the electron-rich aromatic ring suggests that π-π stacking interactions would likely play a significant role in its solid-state packing. The electronic nature of the substituents—the fluorine atom and the trifluoromethyl group—would influence the quadrupole moment of the aromatic ring and, consequently, the geometry and strength of these stacking interactions.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Fluoro-4-(trifluoromethyl)benzamide, both proton (¹H) and carbon-13 (¹³C) NMR are essential for structural verification.

While specific experimental spectra for this compound are not widely published in readily available literature, the expected spectral features can be predicted based on the known effects of the fluorine, trifluoromethyl, and amide functional groups on the benzene (B151609) ring.

The ¹H-NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the amide protons. The aromatic region would feature three signals for the protons on the benzene ring. The amide (-CONH₂) protons typically appear as a broad singlet, though they can sometimes resolve into two separate signals depending on the solvent and temperature, due to restricted rotation around the C-N bond.

The aromatic protons are expected to exhibit complex splitting patterns (multiplicities) due to spin-spin coupling with each other and with the fluorine-19 nucleus. The proton ortho to the fluorine atom would likely appear as a doublet of doublets, as would the proton ortho to the trifluoromethyl group. The proton meta to both groups would likely present as a doublet.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic CH (H-2) | 8.0 - 8.2 | Doublet (d) |

| Aromatic CH (H-5) | 7.7 - 7.9 | Doublet of Doublets (dd) |

| Aromatic CH (H-6) | 7.8 - 8.0 | Doublet of Doublets (dd) |

Note: Predicted values are based on general principles of NMR spectroscopy and may vary from experimental results.

The ¹³C-NMR spectrum for this compound is predicted to display eight unique carbon signals, corresponding to the six carbons of the benzene ring, the carbonyl carbon of the amide group, and the carbon of the trifluoromethyl group. The chemical shifts and multiplicities are significantly influenced by the attached functional groups.

The carbon atom of the trifluoromethyl group (-CF₃) is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms. The aromatic carbons directly bonded to the fluorine and trifluoromethyl groups will also exhibit splitting due to carbon-fluorine coupling. The carbonyl carbon signal typically appears significantly downfield.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

|---|---|---|

| C =O | 165 - 170 | Singlet |

| C -CONH₂ (C-1) | 130 - 135 | Singlet |

| C -F (C-3) | 155 - 160 | Doublet (¹JCF) |

| C -CF₃ (C-4) | 125 - 130 | Quartet (²JCF) |

| C F₃ | 120 - 125 | Quartet (¹JCF) |

Note: Predicted values are based on general principles of NMR spectroscopy and may vary from experimental results.

Advanced Diffraction Techniques

Diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Micro-focus synchrotron X-ray diffraction is a powerful technique used to investigate the crystallographic texture and mechanical properties of materials on a microscopic scale. However, a review of scientific literature indicates that studies specifically employing this technique to map the plastic malleability of this compound have not been published. Such an analysis would provide insights into how the material deforms under stress, correlating its crystal structure with its mechanical behavior.

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for a crystalline compound, including precise bond lengths, bond angles, and torsional angles. This analysis also reveals the supramolecular assembly, detailing intermolecular interactions such as hydrogen bonding and π-stacking that dictate the crystal packing.

While crystal structures for closely related isomers and derivatives like 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide have been reported, a specific, publicly available crystal structure determination for this compound was not identified in the searched databases. nih.govresearchgate.net An SC-XRD analysis would be expected to confirm the planarity of the benzamide (B126) core and detail the hydrogen-bonding network formed by the amide N-H donors and carbonyl oxygen acceptors, which is a defining feature of primary benzamide crystal structures.

Mass Spectrometry and Chromatographic Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The calculated monoisotopic mass of this compound (C₈H₅F₄NO) is approximately 207.03 Da. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 207.

The fragmentation of the molecular ion is expected to follow characteristic pathways for benzamides. Key fragmentation events would include:

Alpha-cleavage: Loss of the amino radical (•NH₂) to form the 3-fluoro-4-(trifluoromethyl)benzoyl cation.

Loss of CO: Subsequent loss of a neutral carbon monoxide molecule from the benzoyl cation.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Formula of Lost Neutral |

|---|---|---|

| 207 | [M]⁺ | - |

| 191 | [M - NH₂]⁺ | •NH₂ |

Note: These fragmentation patterns are predicted based on established principles of mass spectrometry.

Chromatographic techniques, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), would be used to separate the compound from any impurities prior to its introduction to the mass spectrometer, ensuring the purity of the analyzed sample.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating ions in the gas phase. For this compound, ESI-MS analysis is used to confirm its molecular mass. In positive ion mode, the molecule is expected to form a protonated molecular ion [M+H]⁺.

Predicted mass spectrometry data indicates the formation of several adducts in ESI-MS, which can be used to confirm the presence and identity of the compound. The predicted collision cross section (CCS) values, which relate to the ion's size and shape in the gas phase, provide an additional layer of identification.

| Adduct | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 208.03801 | 136.3 |

| [M+Na]⁺ | 230.01995 | 145.8 |

| [M+NH₄]⁺ | 225.06455 | 154.9 |

| [M-H]⁻ | 206.02345 | 135.0 |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying each component in a mixture. It is widely used to assess the purity of chemical compounds. A typical HPLC method for a molecule like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

While specific experimental data for a validated HPLC purity method for this compound is not detailed in publicly available literature, a standard analysis would yield a chromatogram where the compound appears as a major peak. The purity is calculated by determining the area of this peak relative to the total area of all peaks in the chromatogram. For pharmaceutical intermediates, purity levels are often expected to be above 98%.

As this compound is an achiral molecule, the determination of enantiomeric excess is not applicable.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Bioanalytical Applications

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective analytical technique used for quantifying compounds in complex biological matrices such as plasma, urine, or tissue. This method is crucial when a compound is studied as a drug candidate or a metabolite.

A bioanalytical UPLC-MS/MS method for this compound would require optimization of several parameters. The analysis would be performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 208.04) is selected and fragmented, and a specific product ion is monitored. This process ensures high selectivity and low limits of detection.

Detailed experimental parameters such as specific MRM transitions, cone voltage, and collision energy for this compound are not established in the available scientific literature, as this would typically be developed during preclinical or clinical studies of a drug candidate.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.

While an experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its structure. These predictions are based on known absorption frequencies for similar functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3400-3200 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=O (Amide I) | Stretching | ~1680-1650 |

| N-H (Amide II) | Bending | ~1640-1600 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-F (Aryl-F) | Stretching | 1250-1100 |

| C-F (CF₃) | Stretching | 1350-1120 |

The presence of strong absorption bands in these regions would help to confirm the integrity of the amide, trifluoromethyl, and fluoro-substituted aromatic ring structures within the molecule.

Computational Chemistry and Theoretical Studies

Computational Drug Repurposing Strategies

Computational drug repurposing, also known as in silico drug repositioning, utilizes computer-based methods to identify new therapeutic uses for existing drugs or compounds. This approach has gained significant traction in pharmaceutical research as it can potentially reduce the time and costs associated with traditional drug development pipelines. For a compound like 3-Fluoro-4-(trifluoromethyl)benzamide, computational strategies can be employed to predict its potential biological targets and, consequently, its therapeutic applications.

While specific computational drug repurposing studies focused solely on this compound are not extensively documented in publicly available literature, the methodologies applied to structurally similar fluorinated benzamides provide a clear framework for how such an investigation could be conducted. These strategies primarily revolve around two main approaches: structure-based and ligand-based methods.

Structure-Based Virtual Screening:

This method relies on the three-dimensional structure of a potential protein target. Molecular docking, a key technique in structure-based screening, can be used to predict the binding orientation and affinity of this compound to a library of known protein structures. By simulating the interaction between the compound and various binding sites, researchers can identify proteins with a high likelihood of being modulated by the compound. For instance, studies on other trifluoromethyl benzamide (B126) derivatives have successfully used induced-fit docking to explore their binding to targets like the Cholesteryl Ester Transfer Protein (CETP), where hydrophobic interactions were found to be predominant in the formation of the ligand-protein complex uni.lu.

Ligand-Based Virtual Screening:

When the three-dimensional structure of a target is unknown, ligand-based methods can be employed. These approaches use the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling is a common ligand-based technique where a model of the essential steric and electronic features required for binding to a specific target is generated from a set of known active compounds. The chemical structure of this compound could then be screened against a database of pharmacophore models to identify potential targets. Pharmacophore mapping has been successfully applied to other benzamide scaffolds to confirm features that contribute to high binding affinity for targets such as CETP uni.lu.

Potential Predicted Targets and Docking Scores:

In a hypothetical computational drug repurposing study of this compound, a range of potential protein targets would be screened. The results would typically be presented in a data table format, including metrics such as docking scores or binding affinities, which indicate the strength of the predicted interaction. A lower docking score generally suggests a more favorable binding interaction.

The table below illustrates the kind of data that could be generated from such a study. It is important to note that this data is representative and for illustrative purposes only, as specific studies on this compound are not publicly available.

| Protein Target | PDB ID | Docking Score (kcal/mol) | Predicted Interaction(s) | Potential Therapeutic Area |

| Tyrosine Kinase | 1T46 | -9.0 | Hydrogen bonding, Halogen bonding | Oncology |

| Cholesteryl Ester Transfer Protein (CETP) | 2OBD | -8.5 | Hydrophobic interactions | Cardiovascular Disease |

| Dihydrofolate Reductase (DHFR) | 3EI7 | -7.8 | Hydrogen bonding | Infectious Disease |

| Cereblon (CRBN) | 4TZ4 | -7.2 | van der Waals forces | Immunology/Oncology |

Table 1. Representative Data from a Hypothetical Virtual Screening of this compound.

Further computational analyses, such as molecular dynamics simulations, could then be performed on the most promising predicted targets to assess the stability of the compound-protein complex over time. By leveraging these in silico techniques, researchers can generate testable hypotheses about the novel therapeutic uses of this compound, guiding further experimental validation.

Applications in Advanced Research Fields

Medicinal and Pharmaceutical Research

The 3-fluoro-4-(trifluoromethyl)benzamide moiety has been integral to the creation of novel compounds targeting a range of diseases. Its incorporation into larger molecules can significantly influence their pharmacological profiles, including target affinity, selectivity, and metabolic stability.

Derivatives of benzamide (B126) featuring trifluoromethyl groups have been investigated for their potential as antimicrobial agents. Research has shown that the inclusion of such fluorinated moieties can enhance the antibacterial and antifungal properties of a compound.

Certain (1,3,4-oxadiazol-2-yl)benzamides containing trifluoromethylthio (SCF3) and pentafluorosulfanyl (SF5) groups have demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds have shown minimum inhibitory concentration (MIC) values as low as 0.06 μg/mL against linezolid-resistant S. aureus. nih.gov Notably, while some related compounds with trifluoromethoxy (OCF3) and trifluoromethylsulfonyl (SO2CF3) groups were found to be bacteriostatic, the SCF3 and SF5-containing oxadiazoles (B1248032) exhibited bactericidal effects. nih.gov In studies involving macrophages infected with MRSA, specific compounds were able to reduce the intracellular bacterial load more effectively than vancomycin. nih.gov

In the realm of antifungal research, novel benzamide derivatives incorporating a triazole moiety have been synthesized and evaluated. researchgate.net While a general structure-activity relationship suggested that the presence of a trifluoromethyl group could decrease activity to some extent compared to other substitutions, the broader class of benzamides showed promise. researchgate.net Another study on trifluoromethylphenyl amides identified 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide as having strong antifungal activity against several plant-pathogenic fungi, including Colletotrichum and Phomopsis species. nih.gov

| Compound Class | Specific Moiety | Antimicrobial Activity | Key Findings |

|---|---|---|---|

| (1,3,4-Oxadiazol-2-yl)benzamides | Trifluoromethylthio (SCF3) | Bactericidal | Active against MRSA, including linezolid-resistant strains (MIC as low as 0.06 μg/mL). nih.gov |

| (1,3,4-Oxadiazol-2-yl)benzamides | Pentafluorosulfanyl (SF5) | Bactericidal | Demonstrated potent activity against a range of Gram-positive bacteria. nih.gov |

| Trifluoromethylphenyl amides | 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide | Antifungal | Showed the strongest and broadest activity spectrum against various fungal species. nih.gov |

The inhibition of cholesteryl ester transfer protein (CETP) is a therapeutic strategy aimed at raising high-density lipoprotein (HDL) cholesterol levels. The this compound structure has been incorporated into potent CETP inhibitors.

In one study, a series of triphenylethanamine derivatives were developed as CETP inhibitors. acs.orgnih.gov The compound N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311) emerged from these efforts. nih.gov This molecule demonstrated significant potency in inhibiting CETP. acs.org Further research into trifluoromethyl benzamides led to the synthesis of nine benzylamino benzamides, with compound 9c showing the best CETP inhibitory activity with an IC50 of 1.03 μM. nih.govmedjrf.com Another study focused on trifluoro-oxoacetamido benzamides, where compound 9l exhibited exceptional activity with an IC50 value of 7.16 × 10⁻⁸ μM. najah.edu

| Compound Series | Example Compound | CETP Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Triphenylethanamine Amides | BMS-795311 | Not specified in provided text | nih.gov |

| Benzylamino Benzamides | Compound 9c | 1.03 μM | nih.govmedjrf.com |

| Trifluoro-oxoacetamido Benzamides | Compound 9l | 7.16 × 10⁻⁸ μM | najah.edu |

G protein-coupled receptors (GPCRs) are significant targets for drugs treating psychiatric disorders. nih.govresearchgate.net GPR52, an orphan receptor primarily expressed in the striatum, has been identified as a potential therapeutic target for conditions like schizophrenia. nih.gov

A novel and selective GPR52 agonist, FTBMT (4-(3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1H-1,2,4-triazol-1-yl)-2-methylbenzamide), has been developed and studied. nih.gov This compound demonstrated antipsychotic-like and procognitive effects in rodent models. nih.gov The unique pharmacological profile of FTBMT suggests it could offer a new therapeutic approach for treating the positive and cognitive symptoms of schizophrenia. nih.gov Research into GPR52 agonists is an active area, with various compounds being designed to understand their pharmacological profiles and therapeutic potential. ontosight.ainih.gov

| Compound Name | Target Receptor | Potential Application | Observed Effects in Preclinical Models |

|---|---|---|---|

| FTBMT | GPR52 | Schizophrenia | Antipsychotic-like and procognitive effects in rodents. nih.gov |

Currently, there is no direct research available that specifically details the application of this compound in the inhibition of Akt, c-Met, KDR, flt-3, or flt-4 kinase pathways in the context of oncology.

While research into CETP inhibitors containing the this compound scaffold has implications for hyperlipidemia, a metabolic disorder, specific studies detailing its efficacy as an agent for hepatic steatosis are not currently available.

Ion channels are crucial drug targets for a variety of diseases, including neurological disorders. nih.gov The KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channels are involved in controlling neuronal excitability, making them a target for epilepsy treatments. aesnet.org

A series of N-pyridyl and pyrimidine (B1678525) benzamides have been identified as KCNQ2/Q3 potassium channel openers. nih.gov Within this series, compounds such as ICA-027243 (N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide) were found to be potent and selective for KCNQ2/Q3 channels, with an EC50 of 0.38 μM. nih.gov These compounds were active in rodent models of epilepsy. This line of research led to the development of ICA-069673 (N-(2-chloro-pyrimidin-5-yl)-3,4-difluoro-benzamide), which advanced to phase 1 clinical studies. nih.gov Another compound, CB03, has been developed as a potent and highly selective KCNQ2/3 opener for refractory epilepsy. aesnet.org

| Compound Name | Target Ion Channel | Activity (EC50) | Potential Application |

|---|---|---|---|

| ICA-027243 | KCNQ2/Q3 | 0.38 μM | Epilepsy nih.gov |

| ICA-069673 | KCNQ2/Q3 | Not specified | Epilepsy nih.gov |

| CB03 | KCNQ2/3 | Not specified | Refractory Epilepsy aesnet.org |

Research into Anxiolytic and Sedative Agents within Benzodiazepine (B76468) Class

The 1,4-benzodiazepine (B1214927) core is central to a class of widely recognized anxiolytic and sedative drugs. The synthesis of these complex heterocyclic systems often involves multi-step processes starting from simpler, functionalized precursors. While substituted benzamides and related structures can serve as starting materials for various heterocyclic scaffolds, a review of the scientific literature indicates that this compound is not prominently featured as a direct intermediate in the synthesis of novel compounds within the benzodiazepine class. nih.govnih.govmdpi.comresearchgate.net Research in this area continues to explore novel synthetic routes, but the specific application of this compound is not extensively documented in published studies. mdpi.com

Development of Anti-Inflammatory and Anti-Atherosclerotic Agents

Inflammation is a key pathological process in numerous diseases, including atherosclerosis. The benzamide functional group is present in various compounds investigated for anti-inflammatory activity. nih.govnanobioletters.com Studies have shown that certain N-substituted benzamides can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) by modulating transcription factors such as NF-κB. nih.gov Furthermore, the introduction of fluorine atoms into bioactive molecules is a common strategy in medicinal chemistry to enhance efficacy, and fluorinated compounds have been investigated as potent anti-inflammatory agents. nih.govnih.gov

While the general class of benzamides shows promise for anti-inflammatory applications, specific research detailing the evaluation of this compound as an anti-inflammatory or anti-atherosclerotic agent is not extensively available in the current body of scientific literature. The development of new anti-atherosclerotic therapies is an active area of research focusing on various targets, including inflammation and lipid metabolism. mdpi.comnih.goveurekaselect.com

Research into Antiviral Agents (e.g., SARS-CoV-2 3CLP Inhibitors)

The 3C-like protease (3CLpro, or main protease, Mpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govdovepress.com An extensive global effort has focused on identifying small molecule inhibitors of this enzyme. The structure of 3CLpro is well-characterized, and numerous peptidomimetic and non-peptidomimetic inhibitors have been developed. nih.govnih.gov Although fluorinated aromatic moieties are common in modern pharmaceuticals, including some antiviral candidates, there is no significant evidence in the reviewed literature to suggest that this compound is a key inhibitor or a direct synthetic precursor for the leading SARS-CoV-2 3CLpro inhibitors currently under investigation. dovepress.com

Exploration of Antioxidant Properties

Oxidative stress is implicated in the pathophysiology of many diseases. Molecules that can scavenge free radicals or chelate metals involved in their production are of significant therapeutic interest. Phenolic compounds and some benzamide derivatives have been evaluated for their antioxidant capabilities. nih.govresearchgate.net For instance, studies on other amide-linked derivatives have demonstrated efficient antioxidant activities. researchgate.net However, specific studies quantifying the antioxidant or radical-scavenging properties of this compound itself are not readily found in the scientific literature.

Materials Science and Engineering

The precise arrangement of molecules in the solid state dictates the bulk properties of a material. Crystal engineering seeks to control this arrangement to design materials with desired functions, such as specific mechanical or optical properties. The fluorine and trifluoromethyl substituents on this compound play a critical role in directing intermolecular interactions.

Design of Mechanically Adaptable Molecular Crystals for Flexible Devices

The development of flexible electronics and optics requires organic materials that are not brittle but can bend or stretch without breaking. The mechanical properties of molecular crystals are governed by the underlying crystal packing and intermolecular interactions. While there is a lack of specific studies on the mechanical properties of this compound crystals, research on analogous fluorinated benzamides provides insight. For example, studies on polymorphs of N-(3-ethynylphenyl)-3-fluorobenzamide have correlated structural features, such as hydrogen bonding and π–π stacking, with mechanical properties like hardness and elastic modulus measured by nanoindentation. researchgate.net The anisotropy in interaction topology, influenced by the orientation of strong N-H···O hydrogen bonds and other weaker interactions, is a key determinant of whether a crystal is flexible or brittle. researchgate.net This work suggests that the specific arrangement directed by the fluoro and trifluoromethyl groups could be leveraged to tune the mechanical response of benzamide-based crystals.

Crystal Engineering for Controlled Solid-State Properties

Crystal engineering utilizes intermolecular interactions such as hydrogen bonds and halogen bonds to build supramolecular architectures with predictable structures and properties. The substitution of hydrogen with fluorine is a recognized tool for fine-tuning crystal organization and can help suppress the structural disorder that is common in crystals of simpler benzamides. acs.orgnih.govresearchgate.netacs.org

Detailed crystallographic analysis of a closely related compound, 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, provides a model for understanding the interactions that govern the crystal packing of such molecules. nih.govresearchgate.net In this structure, molecules are linked by N—H⋯O hydrogen bonds to form chains. The presence and nature of other intermolecular contacts are highly dependent on the substituents. In the case of the 3-fluoro derivative, C—H⋯O hydrogen bonds link these chains into layers, with weak offset π–π interactions also present. nih.govresearchgate.net In contrast, analogous 3-bromo and 3-iodo derivatives form ribbons stabilized by halogen–halogen contacts. nih.govresearchgate.net The conformation of the molecule, specifically the dihedral angle between the two aromatic rings, is also heavily influenced by the substitution pattern. This demonstrates how the strategic placement of functional groups like fluorine and trifluoromethyl on the benzamide scaffold allows for precise control over the resulting solid-state architecture and, consequently, the material's properties.

| Parameter | Molecule A | Molecule B |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P21/c | |

| Dihedral Angle Between Benzene (B151609) Rings | 43.94 (8)° | 55.66 (7)° |

| Primary Intermolecular Interaction | N—H⋯O Hydrogen Bonds (Forms chains) | |

| Secondary Intermolecular Interactions | C—H⋯O Hydrogen Bonds, Weak offset π–π interactions |

Organic Synthesis and Catalyst Development

The strategic placement of electron-withdrawing fluorine and trifluoromethyl substituents on the benzamide ring profoundly influences its reactivity and conformational preferences. This has led to its exploration in two primary areas of advanced research: as a versatile starting material for the synthesis of intricate molecules and as a foundational structure for the development of sophisticated chiral catalysts.

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of a variety of more complex molecules, particularly those with potential applications in medicinal chemistry. The presence of the trifluoromethyl group is a key feature in many modern pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability.

While direct, publicly available research detailing the extensive use of this compound as a building block is somewhat limited, its precursor, 3-fluoro-4-(trifluoromethyl)benzonitrile, is recognized as a key intermediate in the synthesis of medicinally active compounds. google.com The conversion of the nitrile group to a primary amide to form this compound is a standard and efficient chemical transformation, suggesting the latter's role as a proximate and crucial intermediate in multi-step synthetic sequences.

For instance, substituted benzamides are integral components of various kinase inhibitors and PARP (Poly(ADP-ribose) polymerase) inhibitors, which are at the forefront of cancer therapy. nih.govnuph.edu.ua The specific substitution pattern of this compound makes it an attractive candidate for incorporation into novel analogues of these important therapeutic agents. The development of synthetic routes to trifluoromethylated N-fused heterocycles, a common motif in drug discovery, often involves amide-containing intermediates. ed.ac.uk

Design and Application of Chiral Benzamide-Derived Catalysts

The field of asymmetric catalysis, which focuses on the synthesis of single enantiomers of chiral molecules, heavily relies on the design of effective chiral ligands and catalysts. Benzamides, due to their conformational rigidity and ability to participate in hydrogen bonding, have been explored as scaffolds for such catalysts.

A significant area of research in this domain is the synthesis of atropisomeric benzamides, which are chiral due to restricted rotation around a single bond. nih.gov These molecules have shown promise as chiral ligands in a variety of metal-catalyzed reactions. The development of bifunctional organocatalysts, which often incorporate an amide moiety, for the asymmetric synthesis of axially chiral benzamides highlights the importance of this class of compounds in catalysis. beilstein-journals.orgnih.govnih.gov

While specific examples of chiral catalysts derived directly from this compound are not yet prevalent in the literature, the general principles of chiral benzamide catalyst design suggest its potential. The electronic nature of the fluoro and trifluoromethyl substituents could influence the catalytic activity and selectivity of a derived chiral ligand. The ongoing development of new chiral ligands for transition-metal-catalyzed reactions, such as C-H functionalization, indicates a continuous search for novel and more effective catalyst structures. snnu.edu.cn The unique electronic and steric properties of this compound make it a candidate for future exploration in the design of next-generation chiral catalysts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-Fluoro-4-(trifluoromethyl)benzamide?

- Answer: The synthesis typically involves coupling reactions between 3-fluoro-4-(trifluoromethyl)benzoic acid derivatives and ammonia or amine precursors. For example, activating the carboxylic acid group via conversion to an acyl chloride (e.g., using thionyl chloride) followed by reaction with ammonia yields the benzamide. Alternative routes may use coupling reagents like HATU or EDC in the presence of a base to facilitate amide bond formation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer:

- NMR Spectroscopy: and NMR confirm the fluorine environment and aromatic substitution pattern.

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (MW = 207.13 g/mol) and fragmentation patterns .

- IR Spectroscopy: Identifies amide C=O stretching (~1650–1700 cm) and C-F vibrations (~1100–1200 cm) .

Q. How is the purity of this compound assessed in synthetic workflows?

- Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS is used to quantify purity. Melting point determination (MP: 173–179°C for related derivatives) and elemental analysis (C, H, N) further validate sample integrity .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

- Answer: Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and Mercury CSD (for visualization) is critical. For example, studies on related benzamide crystals revealed slip-plane mechanisms mediated by trifluoromethyl groups, explaining plastic flexibility. Synchrotron X-ray mapping can further analyze deformation-induced molecular rearrangements .

Q. How can computational modeling reconcile discrepancies between predicted and observed reactivity of this compound?

- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of fluorine substituents. If experimental reactivity deviates (e.g., unexpected regioselectivity), solvation models or dispersion corrections (e.g., D3-BJ) refine predictions. Cross-validation with kinetic studies (e.g., Hammett plots) quantifies substituent effects .

Q. What experimental designs optimize biological activity studies of this compound derivatives?

- Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents (e.g., electron-withdrawing groups) to assess enzyme inhibition (e.g., bacterial PPTases).

- Assay Conditions: Use fluorescence polarization or SPR to measure binding affinity. For antimicrobial activity, minimum inhibitory concentration (MIC) assays in bacterial cultures validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.